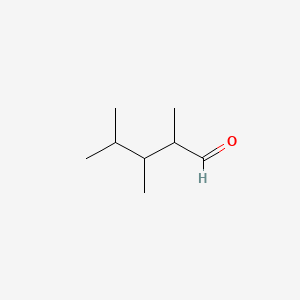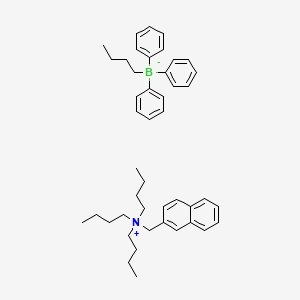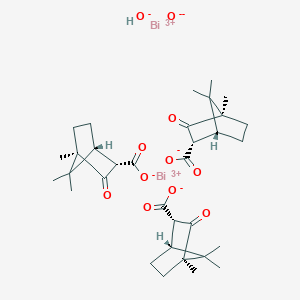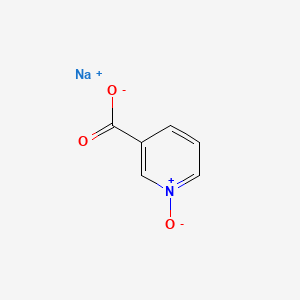![molecular formula C25H20ClN3O2 B13746076 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 2786-85-8](/img/structure/B13746076.png)
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide is an organic compound that belongs to the class of azo dyes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is primarily used in the dyeing industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphtho-o-toluidide under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves the use of automated systems to handle the reagents and monitor the reaction conditions.
化学反应分析
Types of Reactions
4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of 4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its application in dyeing and staining. The pathways involved include the formation of stable complexes with metal ions and other molecules, enhancing its utility in analytical and industrial applications.
相似化合物的比较
Similar Compounds
4-Chloro-o-toluidine: An intermediate in the synthesis of azo dyes.
3-Hydroxy-2-naphtho-o-toluidide: A precursor used in the coupling reaction to form the azo dye.
Uniqueness
4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide is unique due to its specific structure, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it highly valuable in both scientific research and industrial applications.
属性
CAS 编号 |
2786-85-8 |
|---|---|
分子式 |
C25H20ClN3O2 |
分子量 |
429.9 g/mol |
IUPAC 名称 |
4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-21(15)27-25(31)20-13-17-8-4-5-9-19(17)23(24(20)30)29-28-22-14-18(26)12-11-16(22)2/h3-14,30H,1-2H3,(H,27,31) |
InChI 键 |
FVCHXOWNCNHXHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)


